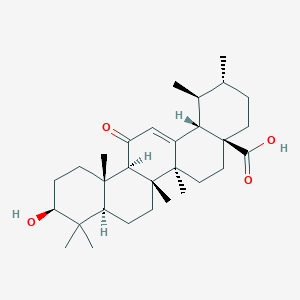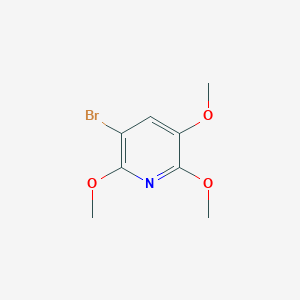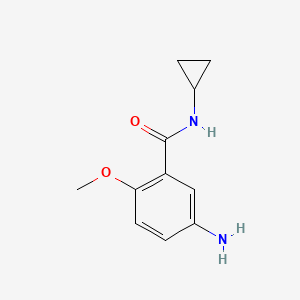
1-Benzyl-2-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
1-Benzyl-2-oxopyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 109859-99-6 . It has a molecular weight of 219.24 and its IUPAC name is 1-benzyl-2-oxo-3-pyrrolidinecarboxylic acid .
Synthesis Analysis
The synthesis of 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid involves the reaction of N-benzyl-2-pyrrolidone-3-carboxylic acid with lithium aluminium hydride in tetrahydrofuran . After refluxing for 6 hours, water and sodium hydroxide solution are added while cooling with ice water . The precipitate formed is filtered and washed with tetrahydrofuran . The filtrates are then evaporated and the residue obtained is purified .Molecular Structure Analysis
The molecular formula of 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid is C12H13NO3 . The InChI code is 1S/C12H13NO3/c14-11-10 (12 (15)16)6-7-13 (11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,15,16) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid include a molecular weight of 219.24 and a molecular formula of C12H13NO3 . The compound is stored at refrigerated temperatures .Applications De Recherche Scientifique
Drug Discovery
The compound is a derivative of pyrrolidine, a five-membered ring that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activity
1-Benzyl-2-oxopyrrolidine-3-carboxylic acid has been found to possess biological activity. It is used in the synthesis of biologically active compounds . The compound’s biological activity can be influenced by steric factors, and the structure–activity relationship (SAR) of the studied compounds can be investigated .
Analgesic Effects
1-Substituted 5-oxopyrrolidine-3-carboxylic acids, which include 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid, have been found to possess analgesic effects . The analgesic activity was slightly greater for compounds with an aromatic or heterocyclic radical in the 1-position .
Antihypoxic Effects
In addition to its analgesic effects, 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid also exhibits antihypoxic effects . This makes it a potential candidate for further research in the treatment of conditions related to hypoxia .
Chemical Synthesis
The compound is used in chemical synthesis, including the synthesis of other biologically active compounds . Its unique structure makes it a valuable tool in the field of chemical synthesis .
Material Science
Given its unique properties, 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid could potentially be used in material science . Its potential applications in this field, however, require further research .
Propriétés
IUPAC Name |
1-benzyl-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-10(12(15)16)6-7-13(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKSEEMBEXHDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
109859-99-6 | |
| Record name | 1-benzyl-2-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{[(4-acetamidophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033559.png)
![1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3033561.png)






![5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B3033572.png)




